molecular formula C26H29ClN2O4S2Se B13785112 5-Chloro-3-ethyl-2-(2-((5-methoxy-3-(4-sulphonatobutyl)benzoselenazol-2(3H)-ylidene)methyl)but-1-enyl)benzothiazolium CAS No. 63907-45-9

5-Chloro-3-ethyl-2-(2-((5-methoxy-3-(4-sulphonatobutyl)benzoselenazol-2(3H)-ylidene)methyl)but-1-enyl)benzothiazolium

Katalognummer: B13785112
CAS-Nummer: 63907-45-9
Molekulargewicht: 612.1 g/mol
InChI-Schlüssel: KMOKYVDJZCIOCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfonatobutyl)benzoselenazol-2(3H)-ylidene]methyl]but-1-enyl]benzothiazolium is a complex organic compound with a unique structure that incorporates elements such as chlorine, selenium, and sulfur

Vorbereitungsmethoden

The synthesis of 5-Chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfonatobutyl)benzoselenazol-2(3H)-ylidene]methyl]but-1-enyl]benzothiazolium involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazolium Core: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring.

    Introduction of the Chlorine and Ethyl Groups: Chlorination and alkylation reactions are used to introduce the chlorine and ethyl groups into the benzothiazole ring.

    Formation of the Benzo[selenazol]ylidene Moiety: This involves the reaction of 5-methoxy-3-(4-sulfonatobutyl)benzoselenazole with a suitable reagent to form the benzoselenazolylidene group.

    Coupling Reaction: The final step involves coupling the benzoselenazolylidene moiety with the benzothiazolium core under specific conditions to form the target compound.

Analyse Chemischer Reaktionen

5-Chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfonatobutyl)benzoselenazol-2(3H)-ylidene]methyl]but-1-enyl]benzothiazolium undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents such as sodium methoxide or potassium cyanide.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfonatobutyl)benzoselenazol-2(3H)-ylidene]methyl]but-1-enyl]benzothiazolium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Eigenschaften

CAS-Nummer

63907-45-9

Molekularformel

C26H29ClN2O4S2Se

Molekulargewicht

612.1 g/mol

IUPAC-Name

4-[2-[(E)-2-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methoxy-1,3-benzoselenazol-3-ium-3-yl]butane-1-sulfonate

InChI

InChI=1S/C26H29ClN2O4S2Se/c1-4-18(14-25-28(5-2)21-16-19(27)8-10-23(21)34-25)15-26-29(12-6-7-13-35(30,31)32)22-17-20(33-3)9-11-24(22)36-26/h8-11,14-17H,4-7,12-13H2,1-3H3

InChI-Schlüssel

KMOKYVDJZCIOCI-UHFFFAOYSA-N

Isomerische SMILES

CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)OC)CCCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC

Kanonische SMILES

CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)OC)CCCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.